Technical Guide: Solubility & Process Chemistry of 3-Amino-5-(trifluoromethyl)picolinonitrile
Technical Guide: Solubility & Process Chemistry of 3-Amino-5-(trifluoromethyl)picolinonitrile
This in-depth technical guide details the solubility profile, physicochemical properties, and process handling of 3-Amino-5-(trifluoromethyl)picolinonitrile (CAS: 573762-62-6).
Executive Summary
3-Amino-5-(trifluoromethyl)picolinonitrile (also known as 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile) is a critical Key Starting Material (KSM) in the synthesis of next-generation androgen receptor antagonists, most notably Apalutamide (Erleada®).
For process chemists and drug developers, understanding the solubility of this intermediate is pivotal for two unit operations:
-
Reaction Homogeneity: Ensuring complete dissolution during the isothiocyanate coupling steps.
-
Purification Efficiency: Optimizing liquid-liquid extraction (LLE) and silica gel chromatography.
This guide synthesizes experimental data from patent literature with calculated physicochemical parameters to provide an authoritative operational framework.
Physicochemical Profile
The compound exhibits a "push-pull" electronic structure. The electron-withdrawing trifluoromethyl (-CF3) and nitrile (-CN) groups significantly reduce the basicity of the pyridine nitrogen and the amino group, rendering the molecule highly lipophilic and weakly basic.
| Property | Value / Description | Source/Context |
| CAS Number | 573762-62-6 | Confirmed Identity |
| Molecular Formula | C₇H₄F₃N₃ | MW: 187.12 g/mol |
| Appearance | Off-white to yellow solid | Oxidation sensitive |
| LogP (Predicted) | 2.13 – 2.72 | Highly Lipophilic [1, 2] |
| pKa (Predicted) | ~ -1.52 (Pyridine N) | Non-basic in physiological pH |
| H-Bond Donors | 1 (Amino group) | - |
| H-Bond Acceptors | 4 (Nitrile, Pyridine N, F atoms) | - |
Solubility Data & Solvent Selection
Exact quantitative solubility curves (mg/mL vs. T) are proprietary to API manufacturers. However, operational solubility limits can be derived from validated synthesis protocols found in patent literature (e.g., US 8,445,507).
Operational Solubility Limits (Experimental Inferences)
The following values represent minimum solubility thresholds based on successful dissolution steps in reported synthesis workflows.
| Solvent Class | Specific Solvent | Operational Conc. (Min) | Process Context |
| High Polarity Aprotic | DMA (Dimethylacetamide) | > 96 mg/mL | Reaction solvent for coupling [3] |
| DMF (Dimethylformamide) | High | Standard reaction medium | |
| DMSO | High | NMR / Biological assay stock | |
| Chlorinated | Chloroform (CHCl₃) | > 228 mg/mL | Dissolution for isothiocyanate formation [3] |
| DCM (Dichloromethane) | > 100 mg/mL | Standard work-up solvent | |
| Esters | Ethyl Acetate (EtOAc) | Moderate - High | Extraction from aqueous buffer; Eluent |
| Alkanes | Hexane / Pentane | Low | Anti-solvent for precipitation |
| Aqueous | Water | Insoluble | Precipitates upon addition |
Solubility Landscape Diagram
The following diagram illustrates the solubility behavior relative to solvent polarity, guiding solvent selection for crystallization and extraction.
Figure 1: Solubility mapping based on solvent polarity. Green zones indicate high solubility suitable for reaction; Red zones indicate anti-solvents suitable for precipitation or washing.
Experimental Protocol: Determination of Solubility
Since batch-to-batch impurity profiles can alter solubility, the following self-validating protocol is recommended for internal data generation.
Method: Gravimetric Shake-Flask (Isothermal)
Objective: Determine saturation solubility (
-
Preparation:
-
Equilibration:
-
Seal vial and agitate at
(controlled water bath or thermomixer) for hours. -
Validation: Ensure solid phase is present throughout the duration.
-
-
Sampling:
-
Centrifuge at
rpm for minutes or filter through a m PTFE syringe filter (pre-saturated). -
Transfer a specific volume (
) of the clear supernatant to a tared weighing vessel.
-
-
Quantification:
-
Evaporate solvent under vacuum or nitrogen stream.
-
Weigh the residue (
). -
Calculation:
-
-
Purity Check (Critical):
-
Redissolve the residue and inject into HPLC to confirm the solid is the parent compound and not a degradation product (e.g., hydrolyzed nitrile).
-
Process Chemistry Context
The solubility data directly informs the purification strategy used in the synthesis of Apalutamide. The standard workflow relies on the compound's high solubility in EtOAc and low solubility in non-polar alkanes.
Synthesis & Purification Workflow
The compound is typically synthesized via the reduction of 2-cyano-3-(trifluoromethyl)-5-nitropyridine .[3]
Figure 2: Synthesis and purification workflow highlighting the critical role of Ethyl Acetate solubility.
Key Process Insights
-
Extraction Efficiency: The compound partitions almost exclusively into the organic layer (EtOAc) during aqueous work-up due to the hydrophobic
group. -
Chromatography: A gradient of Hexane:EtOAc (2:1 to 1:1) is standard. The compound is mobile in EtOAc but retained by silica when Hexane concentration is high, allowing for effective separation from more polar impurities.
-
Stability Warning: Avoid prolonged exposure to strong aqueous acids or bases at high temperatures, which may hydrolyze the nitrile group to a carboxylic acid or amide, altering solubility drastically.
References
-
Chemsrc. (2025).[3][4] 5-Amino-3-(trifluoromethyl)picolinonitrile Physical Properties. Retrieved from
-
Sinoway Industrial. (2025). Apalutamide Intermediate Data Sheet. Retrieved from
-
Jung, M. E., et al. (2007). Diarylhydantoin Compounds (Patent US 8,445,507 B2). U.S. Patent and Trademark Office. Retrieved from
-
ChemicalBook. (2025).[3] 5-Amino-3-(trifluoromethyl)picolinonitrile Product Description. Retrieved from
-
PubChem. (2025).[4][5] Compound Summary for CID 13532246. National Center for Biotechnology Information. Retrieved from
Sources
- 1. CAS 573762-62-6: 5-Amino-3-(trifluromethyl) picolinonitrile [cymitquimica.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 5-Amino-3-(trifluoromethyl)picolinonitrile | 573762-62-6 [chemicalbook.com]
- 4. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | C7H4F3N3 | CID 13532246 - PubChem [pubchem.ncbi.nlm.nih.gov]
